2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
CAS No.: 2139294-76-9
Cat. No.: VC2900496
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2139294-76-9 |
---|---|
Molecular Formula | C10H16Cl2N2 |
Molecular Weight | 235.15 g/mol |
IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H |
Standard InChI Key | SXEYRXKBUOXGOG-UHFFFAOYSA-N |
SMILES | CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl |
Canonical SMILES | CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl |
Introduction
Chemical Structure and Properties
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride consists of a tetrahydroisoquinoline scaffold with a methyl group at the 2-position and an amine substituent at the 6-position. The compound exists as a dihydrochloride salt, which significantly affects its physical properties compared to the free base form. The structural characteristics of this compound give it unique chemical reactivity and potential biological activity profiles that distinguish it from related tetrahydroisoquinoline derivatives.
Basic Identification and Structural Data
The compound can be clearly identified through several standardized chemical identifiers and structural parameters as shown in Table 1.
Table 1. Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 2139294-76-9 |
Molecular Formula | C₁₀H₁₆Cl₂N₂ |
Molecular Weight | 235.15 g/mol |
IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H |
Standard InChIKey | SXEYRXKBUOXGOG-UHFFFAOYSA-N |
SMILES | CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl |
PubChem Compound ID | 132274581 |
Parent Compound | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CID 21436741) |
The compound features a tetrahydroisoquinoline core with a methyl group attached to the nitrogen at position 2 and an amino group at position 6. The dihydrochloride salt formation occurs through protonation of the two nitrogen atoms present in the molecule, significantly altering its physicochemical properties compared to the free base .
Physical Properties
The physical properties of 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride are crucial for handling, formulation, and application considerations. While direct experimental data on some physical properties is limited in the literature, several parameters can be estimated or derived from similar compounds.
Table 2. Physical Properties
Structural Relationship with Related Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride belongs to a broader family of tetrahydroisoquinoline derivatives. Understanding its structural relationships provides context for its reactivity and potential applications.
Comparison with Free Base Form
The free base form of the compound (2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine) has distinct properties from its dihydrochloride salt counterpart:
Table 3. Comparison Between Salt and Free Base Forms
Property | Dihydrochloride Salt | Free Base |
---|---|---|
CAS Number | 2139294-76-9 | 14097-37-1 |
Molecular Formula | C₁₀H₁₆Cl₂N₂ | C₁₀H₁₄N₂ |
Molecular Weight | 235.15 g/mol | 162.23 g/mol |
Water Solubility | Higher | Lower |
pH in Solution | Acidic | Basic |
Stability | Generally more stable in solid state | May be susceptible to oxidation |
The conversion between the salt and free base forms is reversible and dependent on pH conditions. The dihydrochloride salt form is typically preferred for pharmaceutical research due to its enhanced solubility in aqueous media and improved stability .
Related Tetrahydroisoquinoline Derivatives
Several structurally related compounds have been studied in the literature, providing comparative insights:
Table 4. Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|---|
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | 14097-39-3 | C₁₀H₁₃NO | 163.22 g/mol | -OH instead of -NH₂ at position 6 |
1,2,3,4-Tetrahydroisoquinolin-6-amine | (Not in data) | C₉H₁₂N₂ | 148.20 g/mol | Lacks 2-methyl group |
2-Methyl-1,2,3,4-tetrahydroisoquinoline | (Not in data) | C₁₀H₁₃N | 147.22 g/mol | Lacks 6-amino group |
The 6-hydroxy analog (2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol) has been more extensively studied, with reports of its occurrence in natural sources such as Mammillaria longimamma .
Desired Concentration | Amount of Compound Required for Volume |
---|---|
1 mg | |
1 mM | 4.2526 mL |
5 mM | 0.8505 mL |
10 mM | 0.4253 mL |
To enhance solubility during preparation, it is recommended to heat the solution to 37°C and use an ultrasonic bath for a short period. Once prepared, stock solutions should be stored appropriately to prevent degradation. For -80°C storage, use within 6 months is recommended, while at -20°C, use within 1 month is advised .
Biological Activities and Applications
Structure-Activity Relationships
The tetrahydroisoquinoline scaffold appears in numerous biologically active compounds. The 6-position substitution (amine group in this case) and N-methylation at position 2 are structural features that can significantly influence receptor binding and biological activity.
The related 6-hydroxy analogs have been investigated as potential estrogen receptor modulators, suggesting that compounds with substitution at the 6-position of the tetrahydroisoquinoline scaffold may interact with steroid hormone receptors .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Proper personal protective equipment should be used when handling this compound, including gloves, lab coat, and eye protection. The compound should be handled in a well-ventilated area or fume hood .
Research Applications and Future Directions
The structural features of 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride make it a potential candidate for various research applications:
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As a building block in medicinal chemistry programs for developing novel therapeutic agents
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In structure-activity relationship studies of tetrahydroisoquinoline derivatives
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As a pharmacological tool for investigating biological systems
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In the development of imaging agents or chemical probes
Further research is needed to fully characterize the biological activities and potential therapeutic applications of this compound. Its structural similarity to other bioactive tetrahydroisoquinolines suggests promising avenues for investigation in drug discovery.
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